3,4,5-Trihydroxybenzamide

Catechol-O-methyltransferase inhibition Parkinson's disease L-DOPA adjunct therapy

3,4,5-Trihydroxybenzamide (gallamide; CAS 618-73-5) is a C7H7NO4 phenolic benzamide bearing three adjacent hydroxyl groups on the aromatic ring. It serves as the amide derivative of gallic acid and functions as both a direct pharmacophore for catechol-binding enzymes and a synthetic precursor to polyhydroxybenzamide-based inhibitors and histological dyes.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 618-73-5
Cat. No. B1580935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trihydroxybenzamide
CAS618-73-5
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)N
InChIInChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12)
InChIKeyRBQIPEJXQPQFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trihydroxybenzamide (CAS 618-73-5): A Multi-Hydroxyl Benzamide Building Block for Enzyme Inhibition, Antiviral Probe Design, and Histological Dye Synthesis


3,4,5-Trihydroxybenzamide (gallamide; CAS 618-73-5) is a C7H7NO4 phenolic benzamide bearing three adjacent hydroxyl groups on the aromatic ring [1]. It serves as the amide derivative of gallic acid and functions as both a direct pharmacophore for catechol-binding enzymes and a synthetic precursor to polyhydroxybenzamide-based inhibitors and histological dyes .

Why In-Class Hydroxybenzamides Cannot Replace 3,4,5-Trihydroxybenzamide in Bioactivity-Driven Applications


Although 3,4,5-trihydroxybenzamide shares a benzamide core with its 3,4-dihydroxy and 2,3,4-trihydroxy regioisomers, the presence of the third hydroxyl group at the 5-position dramatically alters enzyme recognition, metal-chelation geometry, and redox behavior [1]. In COMT inhibition, the 3,4,5-trihydroxy substitution pattern alters binding mode and potency relative to the 3,4-dihydroxy analog [2]. In HIV-1 integrase strand-transfer assays, 3,4-dihydroxy aromatic derivatives show negligible inhibition while 3,4,5-trihydroxy derivatives are active, confirming that hydroxyl count and position are not interchangeable parameters [3]. Generic substitution with under-hydroxylated or differently-hydroxylated benzamides therefore introduces quantifiable loss of target engagement.

Quantitative Differentiation Evidence for 3,4,5-Trihydroxybenzamide Relative to Closest Hydroxybenzamide Analogs


COMT Inhibition: 3,4,5-Trihydroxybenzamide Bifunctional Derivative Shows 20-Fold Lower Potency Than 3,4-Dihydroxy Analog, Defining Substitution-Dependent Affinity

In a direct head-to-head comparison of N,N'-1,3-propanediylbis-derivatives, the 3,4,5-trihydroxybenzamide-capped bifunctional inhibitor exhibited an apparent Ki of 6.0 µM against COMT, while the structurally identical 3,4-dihydroxybenzamide-capped analog achieved a Ki of 0.3 µM—a 20-fold difference arising solely from the additional 5-hydroxyl group [1]. This demonstrates that 3,4,5-trihydroxybenzamide imparts a distinct binding mode that is not simply an additive improvement over the 3,4-dihydroxy pattern.

Catechol-O-methyltransferase inhibition Parkinson's disease L-DOPA adjunct therapy

HIV-1 Integrase Strand Transfer Inhibition: 3,4,5-Trihydroxy Motif Confers Activity Where 3,4-Dihydroxy Pattern Is Inactive

Yang et al. (2010) evaluated (E)-N-[3-(4-cinnamoylpiperazin-1-yl)propyl]-3,4-dihydroxybenzamide and its 3,4,5-trihydroxybenzamide analog as HIV-1 integrase strand transfer inhibitors. The 3,4,5-trihydroxylated derivative exhibited good inhibition of HIV-1 integrase, whereas the corresponding 3,4-dihydroxylated derivative showed little to no inhibition [1]. This binary on/off activity switch, driven exclusively by the presence of the third hydroxyl group, establishes the 3,4,5-trihydroxybenzamide moiety as a critical pharmacophore for integrase engagement.

HIV-1 integrase inhibition Antiviral drug discovery Strand transfer inhibitors

Flavivirus Antiviral Activity via Des1 Inhibition: 3,4,5-Trihydroxy vs. 2,3,4-Trihydroxy Regioisomers Yield Distinct EC50 Profiles in Neuronal Cells

Jiménez de Oya et al. (2023) compared N,N'-(dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) and its 2,3,4-trihydroxybenzamide regioisomer for anti-flavivirus activity. Both compounds inhibited ceramide desaturase (Des1) and elevated dihydrosphingomyelin, but the 2,3,4-trihydroxy regioisomer was approximately 9-fold more potent than the 3,4,5-trihydroxy regioisomer in Vero cells (EC50 0.24 µM vs. 2.2 µM) [1]. In SH-SY5Y neuronal cells, the potency gap narrowed (1.9 µM vs. 2.2 µM), indicating cell-type-dependent differential activity. This establishes that among trihydroxybenzamide regioisomers, the position of hydroxyl groups—not merely their total count—determines antiviral potency.

Flavivirus antiviral Ceramide desaturase (Des1) inhibition Sphingolipid metabolism modulation

Histological Nuclear Staining: Gallamin Blue Derived from 3,4,5-Trihydroxybenzamide Outperforms Hematoxylin in CNS Tissue Staining Quality

Gallamin blue, synthesized via condensation of N,N-dimethyl-4-nitrosobenzenamine with 3,4,5-trihydroxybenzamide, forms an oxazine chromophore used as an iron alum mordant nuclear stain . Early comparative staining studies established that gallamin blue, along with gallocyanin and coelestin blue, provides nuclear staining that is 'far superior to hematoxylin' for central nervous system tissues, with excellent differentiation of ganglion and glia cells comparable to thionin [1]. Performance was rated as equally good across formaldehyde, Mueller-formaldehyde, Zenker's, and alcohol fixatives, demonstrating broad fixative compatibility that hematoxylin does not consistently match [1].

Histological dye Hematoxylin substitute Nuclear staining Central nervous system histology

Antioxidant Stabilization of Edible Fats and Oils: 3,4,5-Trihydroxybenzamide Is Patent-Documented as a Non-Toxic Gallamide Antioxidant for Food-Grade Applications

US Patent 2,848,335 explicitly claims polyhydroxybenzamides—including 3,4,5-trihydroxybenzamide (gallamide)—as antioxidants for stabilizing edible fats and oils [1]. The patent distinguishes gallamide from gentisamide (2,5-dihydroxy substitution) and 2,4,5-trihydroxybenzamide, establishing that at least two nuclear hydroxyl groups are required for antioxidant function, but that 3,4,5-trihydroxy substitution provides the gallic acid-derived structural basis for non-toxic, food-compatible stabilization [1]. Unlike synthetic phenolic antioxidants such as BHA (butylated hydroxyanisole), gallamide offers a gallic acid-based scaffold with documented suitability for edible oil preservation where odor, taste, and toxicity constraints preclude many alternatives [1].

Antioxidant for edible oils Food-grade stabilizer Lipid oxidation inhibition

High-Confidence Application Scenarios for 3,4,5-Trihydroxybenzamide Based on Comparator Evidence


Synthesis of HIV-1 Integrase Inhibitors Requiring the 3,4,5-Trihydroxy Pharmacophore

When synthesizing polyhydroxylated aromatics for HIV-1 integrase strand transfer inhibition, 3,4,5-trihydroxybenzamide is the essential building block. Direct evidence shows that the 3,4-dihydroxy analog is inactive in this scaffold series [1]. Procurement of 3,4-dihydroxybenzamide as a substitute will yield an inactive compound. Use 3,4,5-trihydroxybenzamide (CAS 618-73-5) with purity ≥ 97.5% (HPLC) as specified for pharmaceutical intermediate applications.

Synthesis of Gallamin Blue for Superior CNS Histological Nuclear Staining

For preparing gallamin blue as an iron alum mordant nuclear stain, 3,4,5-trihydroxybenzamide serves as the requisite starting material for condensation with N,N-dimethyl-4-nitrosobenzenamine . The resulting dye outperforms hematoxylin in CNS tissue staining, providing superior ganglion and glia cell differentiation across formaldehyde, Zenker's, and alcohol fixatives [2]. Laboratories requiring high-resolution neuronal morphology visualization should specify 3,4,5-trihydroxybenzamide rather than alternative hydroxybenzamide precursors.

Design of COMT Bifunctional Inhibitors with Defined Potency Ranges

When designing bifunctional COMT inhibitors where moderate rather than high potency is the design goal—for example, to balance enzyme inhibition with altered pharmacokinetics—3,4,5-trihydroxybenzamide provides a predictable Ki of approximately 6.0 µM in the propanediyl-bis scaffold, in contrast to the 0.3 µM Ki achieved by the 3,4-dihydroxybenzamide-capped analog [3]. This 20-fold potency differential allows rational tuning of inhibitor strength by simple hydroxyl group selection, making 3,4,5-trihydroxybenzamide the building block of choice for moderate-affinity COMT probe development.

Anti-Flavivirus Des1 Inhibitor Development Requiring Regioisomer-Specific Potency Profiling

For antiviral programs targeting ceramide desaturase (Des1) to elevate dihydrosphingomyelin against West Nile, dengue, or Zika viruses, the (3,4,5-trihydroxybenzamide)-capped bifunctional scaffold provides a defined EC50 reference point (2.2 µM in Vero and SH-SY5Y cells) [4]. Because the 2,3,4-trihydroxy regioisomer is up to 9-fold more potent in Vero cells, procurement must precisely specify 3,4,5-trihydroxybenzamide to avoid unintended regioisomer cross-contamination that would confound SAR interpretation.

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